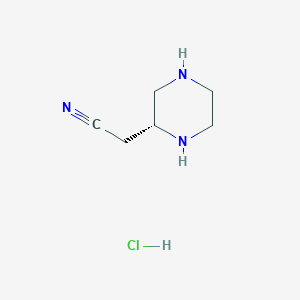

(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride

CAS No.: 2306253-88-1

Cat. No.: VC5090247

Molecular Formula: C6H12ClN3

Molecular Weight: 161.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2306253-88-1 |

|---|---|

| Molecular Formula | C6H12ClN3 |

| Molecular Weight | 161.63 |

| IUPAC Name | 2-[(2R)-piperazin-2-yl]acetonitrile;hydrochloride |

| Standard InChI | InChI=1S/C6H11N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h6,8-9H,1,3-5H2;1H/t6-;/m1./s1 |

| Standard InChI Key | MEAXRFZWKOHAAC-FYZOBXCZSA-N |

| SMILES | C1CNC(CN1)CC#N.Cl |

Introduction

(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride is a chiral compound belonging to the class of piperazine derivatives. It is characterized by its piperazine ring structure, which is a common motif in many pharmaceutical agents due to its biological activity. The compound's chemical formula is not explicitly provided in the available sources, but its molecular weight is approximately 161.63 g/mol, as reported by PubChem . It is primarily classified as an aliphatic amine and nitrile.

Synthesis

The synthesis of (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride typically involves the reaction of (R)-2-(Piperazin-2-yl)acetonitrile with hydrochloric acid to form the hydrochloride salt. This reaction can be performed under various conditions, commonly at room temperature, using solvents like ethanol or water.

Applications

(R)-2-(Piperazin-2-yl)acetonitrile hydrochloride has various scientific applications, particularly in medicinal chemistry. Compounds with piperazine structures are often involved in modulating neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

Mechanism of Action

The mechanism of action for (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride primarily involves its interaction with biological targets due to its structural similarity to neurotransmitters or other biologically active molecules. While specific mechanisms may vary based on application, compounds with piperazine structures are known for their role in neurotransmitter modulation.

Comparison with Related Compounds

A closely related compound is (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, which has a molecular weight of approximately 198.09 g/mol and a molecular formula of C₆H₁₃Cl₂N₃ . This dihydrochloride form is noted for its enhanced solubility in water, making it suitable for various biological assays.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride | C₆H₁₂ClN₃ | 161.63 g/mol | Not explicitly mentioned |

| (R)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | C₆H₁₃Cl₂N₃ | 198.09 g/mol | 2250242-66-9 |

Research Findings and Future Directions

Research on (R)-2-(Piperazin-2-yl)acetonitrile hydrochloride and its derivatives highlights the importance of piperazine structures in drug design, particularly in neuropharmacology. Future studies may focus on optimizing synthesis methods and exploring its potential therapeutic applications, leveraging its ability to interact with neurotransmitter systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume